molecular formula C12H14ClNS B2858937 Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride CAS No. 2219407-54-0

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B2858937
CAS No.: 2219407-54-0
M. Wt: 239.76
InChI Key: BWTXJGRZQKEYNC-UHFFFAOYSA-N
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Description

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a small-molecule amine salt characterized by a benzyl group substituted at the para position with a thiophen-3-yl moiety. The compound features a methylamine functional group attached to the benzyl carbon, forming a secondary amine structure. Its molecular formula is C₁₃H₁₄ClNS, with a molecular weight of 259.77 g/mol. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

N-methyl-1-(4-thiophen-3-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12;/h2-7,9,13H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXJGRZQKEYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of the intermediate compound, {[4-(thiophen-3-yl)phenyl]methyl}amine.

    Methylation: The intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the desired amine.

    Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amine or thiophene functionalities.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and phenyl groups provide structural features that enable binding to these targets, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride to structurally related compounds, emphasizing molecular features, physicochemical properties, and inferred pharmacological relevance.

Thenyldiamine Hydrochloride

  • Molecular Formula : C₁₄H₁₈ClN₃S
  • Molecular Weight : 295.83 g/mol
  • Key Substituents: Thiophen-3-ylmethyl, pyridine, dimethylaminoethyl group.
  • Pharmacological Class : Antihistamine .
  • Comparison: Thenyldiamine shares the thiophen-3-ylmethyl group but incorporates a pyridine ring and a dimethylaminoethyl chain. These additions increase molecular weight and likely enhance receptor-binding specificity, as seen in its antihistamine activity.

Duloxetine Related Compound F

  • Molecular Formula: C₁₈H₁₉ClNOS
  • Molecular Weight : 333.88 g/mol
  • Key Substituents : Thiophen-3-yl, naphthalen-1-yloxy, propanamine backbone.
  • Pharmacological Class: Serotonin-norepinephrine reuptake inhibitor (SNRI) analog .
  • Comparison :
    • Duloxetine’s related compound features a longer propanamine chain and a naphthyloxy group, which contribute to its SNRI activity.
    • The target compound’s simpler benzyl-thiophene structure may limit its reuptake inhibition efficacy but could favor selectivity for other amine transporters.

3-(Thiophen-3-yl)azetidin-3-ol Hydrochloride

  • Molecular Formula: C₇H₁₀ClNOS
  • Molecular Weight : 191.68 g/mol
  • Key Substituents : Azetidine (4-membered ring), thiophen-3-yl.
  • Comparison: The azetidine ring introduces steric constraints and reduced conformational flexibility compared to the target compound’s benzyl group.

{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine Hydrochloride

  • Molecular Formula: Not explicitly stated (inferred: C₁₁H₁₃ClN₂O).
  • Key Substituents : Isoxazole ring, 4-methylphenyl group.
  • Comparison :
    • The isoxazole ring replaces the thiophene, altering electronic properties (e.g., reduced sulfur-mediated interactions).
    • The methylphenyl substitution may enhance hydrophobic interactions in binding pockets compared to the target compound’s unsubstituted phenyl-thiophene .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Inference
This compound C₁₃H₁₄ClNS 259.77 Benzyl-thiophene, methylamine Potential CNS modulator
Thenyldiamine Hydrochloride C₁₄H₁₈ClN₃S 295.83 Thiophen-3-ylmethyl, pyridine, dimethylaminoethyl Antihistamine
Duloxetine Related Compound F C₁₈H₁₉ClNOS 333.88 Thiophen-3-yl, naphthyloxy, propanamine SNRI analog
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride C₇H₁₀ClNOS 191.68 Azetidine, thiophen-3-yl Unspecified (likely research tool)
{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride ~C₁₁H₁₃ClN₂O ~230.69 (estimated) Isoxazole, 4-methylphenyl Possible enzyme inhibitor

Key Research Findings and Implications

Structural Flexibility vs. Specificity: Thenyldiamine’s pyridine and dimethylaminoethyl groups enhance receptor specificity, whereas the target compound’s simpler structure may favor broader interaction profiles .

Role of Heterocycles : Replacing thiophene with isoxazole or pyridine alters electronic properties, impacting binding affinity and metabolic stability .

Salt Forms and Solubility : All compounds are hydrochloride salts, improving aqueous solubility for in vivo applications. Molecular weight differences (191–333 g/mol) suggest varying bioavailability and distribution .

Pharmacological Potential: The target compound’s benzyl-thiophene motif is common in CNS-active molecules, suggesting possible applications in neurotransmitter modulation or enzyme inhibition .

Biological Activity

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich properties and ability to participate in various biochemical interactions. The compound's structure can be represented as follows:

C13H14ClNS\text{C}_{13}\text{H}_{14}\text{ClN}\text{S}

This composition indicates the presence of chlorine, nitrogen, sulfur, and carbon atoms, which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. Notably, it has demonstrated cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)8.1
A549 (lung cancer)6.5

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The following table summarizes the observed effects:

Cytokine Inhibition (%) at 10 µM
TNF-alpha45%
IL-638%

This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may also modulate receptor activity related to neurotransmission and inflammation, impacting pathways associated with pain and immune response.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • In Vivo Antitumor Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, treatment with the compound led to a marked decrease in swelling, supporting its anti-inflammatory claims.

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